N-(2-Hydroxyethyl)glycine
Overview
Description
N-(2-Hydroxyethyl)glycine: is an organic compound with the molecular formula C₄H₉NO₃. It is a derivative of glycine, where one of the hydrogen atoms in the amino group is replaced by a 2-hydroxyethyl group. This compound is known for its buffering properties and is commonly used in biochemical and molecular biology applications.
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)glycine, also known as BICINE , is a zwitterionic amino acid buffer . It is primarily used in biochemical research as a buffering agent . The primary targets of this compound are the biochemical reactions that require a stable pH environment .
Mode of Action
As a buffering agent, this compound works by maintaining the pH of the solution within a certain range . It does this by absorbing or releasing protons (H+) to counteract changes in hydrogen ion concentration that would otherwise alter the pH of the solution .
Biochemical Pathways
This compound is involved in the regulation of pH in biochemical pathways. It can be used in the preparation of stable substrate solutions for the determination of serum uricase activity . It is also suitable for peptide and protein crystallization .
Pharmacokinetics
It is soluble in water , which suggests it could be readily absorbed and distributed in the body. Its elimination would likely involve renal excretion, given its water solubility.
Result of Action
The primary result of this compound’s action is the maintenance of a stable pH environment in biochemical reactions . This stability is crucial for the proper functioning of many biological processes, as enzymes and other proteins often have a narrow pH range in which they function optimally .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other substances in the solution . For example, the buffering capacity can be affected by temperature changes, and the presence of other ions can influence the buffer’s effectiveness. Therefore, these factors need to be carefully controlled in experiments using this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction with Ethylene Oxide: One common method involves the reaction of glycine with ethylene oxide.
Reaction with Chloroacetic Acid: Another method involves the reaction of 2-aminoethanol with chloroacetic acid.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Hydroxyethyl)glycine can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-oxoethyl)glycine.
Reduction: Regeneration of this compound from its oxidized form.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Buffering Agent: N-(2-Hydroxyethyl)glycine is widely used as a buffering agent in biochemical and molecular biology experiments due to its ability to maintain stable pH levels.
Biology:
Cell Culture: It is used in cell culture media to stabilize pH and provide essential nutrients for cell growth.
Medicine:
Drug Formulation: The compound is used in the formulation of certain pharmaceuticals to enhance stability and bioavailability.
Industry:
Comparison with Similar Compounds
N,N-Bis(2-hydroxyethyl)glycine:
N-(2-Hydroxyethyl)maleimide: This compound has a similar hydroxyethyl group but is used primarily in different applications such as polymer chemistry and material science.
Uniqueness: N-(2-Hydroxyethyl)glycine is unique due to its specific pKa value, making it suitable for buffering in a particular pH range. Its ability to stabilize biochemical reactions without interfering with the biological activity of enzymes and proteins sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(2-hydroxyethylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c6-2-1-5-3-4(7)8/h5-6H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUZISDNESEYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280191 | |
Record name | N-(2-Hydroxyethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5835-28-9 | |
Record name | N-(2-Hydroxyethyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5835-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005835289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5835-28-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15828 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(2-hydroxyethyl)amino]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-HYDROXYETHYL)GLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJY9LW4T62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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